molecular formula C9H10 B13615572 5-Ethynylbicyclo[2.2.1]hept-2-ene

5-Ethynylbicyclo[2.2.1]hept-2-ene

Cat. No.: B13615572
M. Wt: 118.18 g/mol
InChI Key: RAAQQXNBYPXCRE-UHFFFAOYSA-N
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Description

5-Ethynylbicyclo[2.2.1]hept-2-ene is a bicyclic compound with the molecular formula C9H10. It is a derivative of norbornene, featuring an ethynyl group at the 5-position. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynylbicyclo[2.2.1]hept-2-ene typically involves the following steps:

    Starting Material: The synthesis begins with norbornene.

    Ethynylation: The ethynyl group is introduced at the 5-position through a series of reactions involving organometallic reagents such as lithium acetylide.

    Purification: The final product is purified using techniques like column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Ethynylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethynyl group can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: The major products include carboxylic acids or ketones.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products are halogenated derivatives of the original compound.

Scientific Research Applications

5-Ethynylbicyclo[2.2.1]hept-2-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethynylbicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets. The ethynyl group can participate in reactions with nucleophiles, leading to the formation of new bonds and the modification of existing structures. The compound’s unique bicyclic structure also allows it to interact with enzymes and other proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    5-Vinylbicyclo[2.2.1]hept-2-ene: Similar structure but with a vinyl group instead of an ethynyl group.

    5-Methylbicyclo[2.2.1]hept-2-ene: Features a methyl group at the 5-position.

    5-Phenylbicyclo[2.2.1]hept-2-ene: Contains a phenyl group at the 5-position.

Uniqueness

5-Ethynylbicyclo[2.2.1]hept-2-ene is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C9H10

Molecular Weight

118.18 g/mol

IUPAC Name

5-ethynylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C9H10/c1-2-8-5-7-3-4-9(8)6-7/h1,3-4,7-9H,5-6H2

InChI Key

RAAQQXNBYPXCRE-UHFFFAOYSA-N

Canonical SMILES

C#CC1CC2CC1C=C2

Origin of Product

United States

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